molecular formula C18H25NO4 B1609479 Asperumine CAS No. 78513-20-9

Asperumine

Cat. No. B1609479
CAS RN: 78513-20-9
M. Wt: 319.4 g/mol
InChI Key: HMXNAWUWVBSLJC-ALOUTBNOSA-N
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Description

Asperumine is a natural compound derived from the Asperugo procumbens plant. It is a member of the Apiaceae family and is found in many parts of the world, including Europe, North America, and Asia. Asperumine has been used for centuries in traditional medicine for its anti-inflammatory, anti-oxidant, and immunomodulatory properties. It is also known to have anti-cancer, anti-viral, and anti-bacterial properties. In recent years, Asperumine has gained attention as a potential tool to treat various diseases, including cancer, Alzheimer’s, Parkinson’s, and HIV.

Scientific Research Applications

Structural Analysis and Composition

Asperumine has been a subject of study for its structural composition and properties. Mel'kumova et al. (1974) isolated asperumine from Symphytum caucasicum, conducting hydrolysis and hydrogenolysis to identify its components, including heliotridine, acetone, and angelic and asperuminic acids. They refined the structure of asperumine based on hydrolysis and hydrogenolysis products, as well as mass and NMR spectra analysis, concluding that asperumine is an isomer of heliosupine in the 2,3,4-trihydroxy-2-methylpentane-3-carboxylic acid moiety (Mel'kumova et al., 1974).

Applications in Space Research

Interestingly, the term "ASPERA" has been used in the context of space research. The Analyzer of Space Plasmas and Energetic Atoms (ASPERA-3) for the Mars Express Mission was designed to study solar wind – atmosphere interaction and to characterize the plasma and neutral gas environment near Mars. This mission highlights the diverse applications of scientific research beyond just chemical compounds (Barabash et al., 2006).

Aspergillus Research

While not directly related to asperumine, the genus Aspergillus has been extensively studied for its applications in biotechnology, food production, and molecular biology. This research includes developing Aspergillus as a host for heterologous expression (Lubertozzi & Keasling, 2009) and exploring its genome for potential applications in various industries (Lubertozzi & Keasling, 2009).

Pharmacological Research

A study by Chang et al. (1985) on asperlicin, isolated from Aspergillus alliaceus, revealed its potential as a nonpeptide cholecystokinin (CCK) antagonist with significant affinity for various CCK receptors, indicating its relevance in pharmacological research (Chang et al., 1985).

Ethnopharmacology

In ethnopharmacology, various species related to Asperumine, such as Achyranthes aspera, have been studied for their therapeutic potential. Gawande and Goel (2015) validated the novel nootropic effect of A. aspera through in-silico prediction and in-vivo tests, showing its potential in improving learning and memory (Gawande & Goel, 2015).

properties

IUPAC Name

[(7S,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-12(3)17(20)22-11-14-7-9-19-10-8-15(16(14)19)23-18(21)13(4)6-2/h5-7,15-16H,8-11H2,1-4H3/b12-5+,13-6+/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNAWUWVBSLJC-ALOUTBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019878
Record name Heliotridine, 7,9-ditiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperumine

CAS RN

78513-20-9
Record name Heliotridine, 7,9-ditiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078513209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliotridine, 7,9-ditiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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